(3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL
CAS No.:
Cat. No.: VC17870961
Molecular Formula: C7H10BrNOS
Molecular Weight: 236.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10BrNOS |
|---|---|
| Molecular Weight | 236.13 g/mol |
| IUPAC Name | (3R)-3-amino-3-(3-bromothiophen-2-yl)propan-1-ol |
| Standard InChI | InChI=1S/C7H10BrNOS/c8-5-2-4-11-7(5)6(9)1-3-10/h2,4,6,10H,1,3,9H2/t6-/m1/s1 |
| Standard InChI Key | CUMWMSBCEWSCFP-ZCFIWIBFSA-N |
| Isomeric SMILES | C1=CSC(=C1Br)[C@@H](CCO)N |
| Canonical SMILES | C1=CSC(=C1Br)C(CCO)N |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
(3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL consists of a thiophene ring substituted with a bromine atom at the 3-position, an amino group (-NH) at the chiral center (C3), and a hydroxyl group (-OH) on the propanol chain. The thiophene ring, a five-membered aromatic system with a sulfur atom, contributes to the compound’s electron-rich nature, while the bromine atom enhances electrophilic reactivity. The (3R) stereochemistry is critical for interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.13 g/mol |
| Chiral Center | C3 (R-configuration) |
| Functional Groups | Amino, Hydroxyl, Bromothienyl |
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of (3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL typically involves sequential reactions to construct the thiophene backbone, introduce the bromine substituent, and establish the chiral amino alcohol moiety. A common approach begins with the bromination of 2-thienyl precursors, followed by asymmetric amination using palladium or nickel catalysts in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol. Enantioselective methods, including chiral auxiliary-mediated reactions or enzymatic resolutions, are employed to achieve the desired (3R) configuration.
Table 2: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | DCM | 0–25°C | 78–85 |
| Amination | Pd(OAc), Chiral ligand | DMSO | 80°C | 62–70 |
| Reduction | NaBH | Ethanol | 25°C | 88–92 |
Challenges in Stereochemical Control
Achieving high enantiomeric excess (ee) remains a challenge due to competing racemization pathways during amination. Recent advances in ligand design, such as the use of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have improved stereoselectivity, with reported ee values exceeding 90%.
Chemical Reactivity and Functional Group Transformations
Bromothienyl Reactivity
The bromine atom on the thiophene ring facilitates cross-coupling reactions, enabling the synthesis of derivatives via Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids yields biaryl structures, expanding the compound’s utility in materials science.
Amino and Hydroxyl Group Interactions
The amino group participates in Schiff base formation with carbonyl compounds, while the hydroxyl group can undergo esterification or etherification. These transformations are exploited to modify the compound’s solubility or target specificity .
Biological Activity and Mechanistic Insights
Enzyme and Receptor Interactions
Preliminary studies suggest that (3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL inhibits tyrosine kinase enzymes by binding to the ATP pocket via hydrogen bonding (amino group) and hydrophobic interactions (bromothienyl ring). In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) show IC values in the micromolar range, though potency varies with stereochemistry .
Comparative Analysis of Enantiomers
The (3S)-enantiomer (PubChem CID: 93984164) exhibits reduced inhibitory activity, underscoring the importance of the (3R)-configuration . This stereospecificity aligns with observations in other chiral pharmaceuticals, where minor structural changes significantly alter efficacy.
Characterization and Analytical Techniques
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with characteristic signals for the thiophene protons (δ 6.8–7.2 ppm) and the chiral center’s methine group (δ 3.4–3.6 ppm). High-Resolution Mass Spectrometry (HRMS) provides exact mass validation (), ensuring synthetic fidelity .
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